8-(Benzyloxy)-3-bromo-4-chloroquinoline
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Overview
Description
8-(Benzyloxy)-3-bromo-4-chloroquinoline is a quinoline derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities. The presence of benzyloxy, bromo, and chloro substituents in the quinoline ring enhances its chemical reactivity and biological efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Benzyloxy)-3-bromo-4-chloroquinoline typically involves multiple steps, starting from commercially available quinoline derivatives. One common method involves the bromination and chlorination of quinoline, followed by the introduction of the benzyloxy group through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, along with appropriate solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
8-(Benzyloxy)-3-bromo-4-chloroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the bromo and chloro substituents to their corresponding hydrogen derivatives.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified substituents, which can exhibit different biological activities.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its antimicrobial properties against bacteria and fungi.
Medicine: Explored for its potential anticancer and antiviral activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-(Benzyloxy)-3-bromo-4-chloroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition of biological processes essential for the survival of pathogens or cancer cells. The exact pathways and targets can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial properties.
3-Bromo-4-chloroquinoline: Shares similar structural features but lacks the benzyloxy group.
8-Benzyloxyquinoline: Similar structure but without the bromo and chloro substituents.
Uniqueness
8-(Benzyloxy)-3-bromo-4-chloroquinoline is unique due to the combination of benzyloxy, bromo, and chloro substituents, which enhance its chemical reactivity and biological efficacy compared to other quinoline derivatives.
Properties
Molecular Formula |
C16H11BrClNO |
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Molecular Weight |
348.62 g/mol |
IUPAC Name |
3-bromo-4-chloro-8-phenylmethoxyquinoline |
InChI |
InChI=1S/C16H11BrClNO/c17-13-9-19-16-12(15(13)18)7-4-8-14(16)20-10-11-5-2-1-3-6-11/h1-9H,10H2 |
InChI Key |
WEVQEGZMOBORNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C(C(=CN=C32)Br)Cl |
Origin of Product |
United States |
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